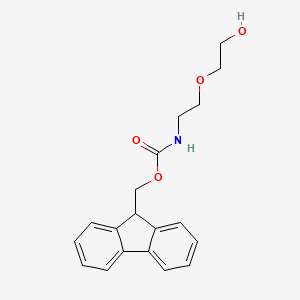

Fmoc-N-amido-PEG2-alcohol

描述

Significance of Fmoc-Protected Amino Alcohols in Contemporary Organic Synthesis

Fmoc-protected amino alcohols are a class of organic compounds that have become indispensable in modern organic synthesis, particularly in the construction of complex molecular architectures. niscpr.res.innih.govacs.org The fluorenylmethoxycarbonyl (Fmoc) group is an amine-protecting group that is stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638). wikipedia.orgtotal-synthesis.com This orthogonality to acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group allows for selective deprotection strategies, a cornerstone of modern chemical synthesis. total-synthesis.comnih.gov

The presence of both a protected amine and a hydroxyl group within the same molecule makes Fmoc-protected amino alcohols versatile building blocks. They can be used to introduce specific functionalities into larger molecules, act as chiral auxiliaries in asymmetric synthesis, and serve as precursors for the synthesis of peptidomimetics and other biologically active compounds. niscpr.res.in The synthesis of these compounds often involves the reduction of the corresponding Fmoc-protected amino acids or the Sharpless asymmetric aminohydroxylation of alkenes. niscpr.res.innih.govacs.org

The properties of 2-[2-(Fmoc-amino)ethoxy]ethanol are summarized in the table below:

| Property | Value |

| CAS Number | 299430-87-8 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C19H21NO4 chemimpex.comsigmaaldrich.com |

| Molecular Weight | 327.38 g/mol chemimpex.com |

| Appearance | White crystalline powder chemimpex.com |

| Melting Point | 67-72 °C chemimpex.com |

| Purity | ≥ 99% (HPLC) chemimpex.com |

| Solubility | Soluble in organic solvents chemimpex.com |

Overview of Primary Research Applications in Biomolecular Engineering

In the realm of biomolecular engineering, 2-[2-(Fmoc-amino)ethoxy]ethanol and similar Fmoc-protected linkers have found a wide array of applications. Their primary role is to serve as spacers or linkers to conjugate different molecules, often connecting a peptide or small molecule to a larger entity like a protein, a surface, or a nanoparticle. The ethoxyethanol portion of the molecule imparts increased water solubility and flexibility to the resulting conjugate, which can be crucial for maintaining the biological activity of the attached biomolecules. chemimpex.comchemimpex.comchemimpex.com

Key research applications include:

Peptide Synthesis: This compound can be incorporated into solid-phase peptide synthesis (SPPS) to introduce a flexible, hydrophilic linker within a peptide sequence or at its terminus. chemimpex.com This is particularly useful for creating peptides with modified properties, such as improved solubility or altered pharmacokinetic profiles.

Bioconjugation: The ability to deprotect the amine and reveal a reactive handle allows for the attachment of this linker to various biomolecules. chemimpex.comchemimpex.com This is a fundamental technique in creating targeted drug delivery systems, where a targeting ligand is connected to a therapeutic agent via a linker. chemimpex.comchemimpex.com

Surface Functionalization: The compound can be used to modify the surfaces of materials, such as biosensors or microarrays. chemimpex.com The Fmoc group can be removed to expose the amine, which can then be used to immobilize proteins, antibodies, or other biomolecules. chemimpex.com

Drug Delivery: The hydrophilic nature of the ethoxyethanol chain can enhance the solubility and stability of drug candidates, which is a critical factor for their therapeutic efficacy. chemimpex.comchemimpex.com

Historical Context of Fmoc Chemistry in Peptide Synthesis and Bioconjugation

The development of the fluorenylmethoxycarbonyl (Fmoc) protecting group by Eric Atherton and Bob Sheppard in the late 1970s was a landmark achievement in the history of peptide synthesis. lgcstandards.com Prior to the introduction of Fmoc chemistry, the field was dominated by the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which relied on the use of strong acids like hydrogen fluoride (B91410) for the final cleavage step. peptide.com While effective, these harsh conditions could lead to the degradation of sensitive amino acids and were incompatible with many desirable modifications.

The introduction of the base-labile Fmoc group offered a milder and more versatile alternative. nih.govresearchgate.net In Fmoc-based solid-phase peptide synthesis (SPPS), the peptide chain is assembled on a solid support, with the N-terminus of each incoming amino acid temporarily protected by the Fmoc group. lgcstandards.com This group is cleaved at each step using a weak base, typically piperidine, allowing for the sequential addition of amino acids. lgcstandards.com The final peptide is then cleaved from the resin under mild acidic conditions. lgcstandards.com This strategy proved to be highly efficient and compatible with a broader range of peptide modifications, leading to its widespread adoption in both academic and industrial laboratories. nih.govnih.gov

The evolution of Fmoc chemistry has been a continuous process, with ongoing research focused on developing new reagents, improving reaction conditions, and expanding its applications. nih.govresearchgate.net The development of specialized linkers like 2-[2-(Fmoc-amino)ethoxy]ethanol is a direct result of this evolution, providing researchers with the tools needed to tackle increasingly complex challenges in chemical biology and drug discovery. The timeline below highlights some of the key milestones in the history of peptide synthesis and the rise of Fmoc chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c21-10-12-23-11-9-20-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,21H,9-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVHQSUZTXSLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

179398-62-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179398-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50465246 | |

| Record name | 2-[2-(Fmoc-amino)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299430-87-8 | |

| Record name | 2-[2-(Fmoc-amino)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 2 Fmoc Amino Ethoxy Ethanol and Its Derivatives

Established Synthetic Routes to 2-[2-(Fmoc-amino)ethoxy]ethanol

The most common and straightforward methods for preparing 2-[2-(Fmoc-amino)ethoxy]ethanol involve the protection of the primary amine of 2-(2-aminoethoxy)ethanol (B1664899).

The direct protection of the amino group of 2-(2-aminoethoxy)ethanol with a fluorenylmethyloxycarbonyl (Fmoc) group is a widely used and efficient method. smolecule.com This reaction is typically carried out by reacting 2-(2-aminoethoxy)ethanol with an Fmoc-donating reagent, such as 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base. chemicalbook.com

A common procedure involves a biphasic system of a saturated sodium bicarbonate solution and an organic solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The 2-(2-aminoethoxy)ethanol is dissolved in this mixture, and Fmoc-Cl is added dropwise. The basic conditions facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc-Cl, leading to the formation of a stable carbamate (B1207046) linkage. smolecule.com The pH is maintained at a neutral to slightly basic level to ensure the reaction proceeds efficiently. Following the reaction, an acidic workup is performed to protonate any remaining amines, and the product is extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate. chemicalbook.com Purification is typically achieved through crystallization or column chromatography, yielding the desired product in high purity. chemicalbook.com

| Reagents | Solvents | Reaction Conditions | Yield | Purity |

| 2-(2-aminoethoxy)ethanol, Fmoc-Cl, Sodium Bicarbonate | Tetrahydrofuran (THF), Water | Room temperature, pH ~8 | 75-85% | >99% after recrystallization |

| 2-(2-aminoethoxy)ethanol, Fmoc-OSu, Base | Pyridine or THF | Room temperature | High | High |

More complex analogues of 2-[2-(Fmoc-amino)ethoxy]ethanol are often synthesized through multi-step pathways. These routes allow for the introduction of various functional groups and structural modifications. For instance, derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) are synthesized from precursors like 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com

One such pathway involves the conversion of 2-[2-(2-chloroethoxy)ethoxy]-ethanol to an azide (B81097) derivative using sodium azide. google.com The azide is then reduced to a primary amine, which can be subsequently protected with an Fmoc group. google.com Another approach involves the dibenzylation of 2-(2-aminoethoxy)ethanol, followed by alkylation of the hydroxyl group and subsequent hydrolysis to the corresponding acid. google.com Deprotection of the benzyl (B1604629) groups yields the free amino acid, which is then directly converted to the Fmoc derivative. google.com

A detailed multi-step synthesis of a related compound, Fmoc-AEEA, involves the reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) with dibenzylamine, followed by oxidation, hydrogenation, and finally reaction with fluorenylmethoxycarbonyl succinimide. patsnap.com This route demonstrates the versatility of multi-step syntheses in creating complex analogues with high purity. patsnap.com

| Starting Material | Key Steps | Overall Yield |

| 2-(2-aminoethoxy)ethanol | Dibenzylation, Alkylation, Hydrolysis, Hydrogenolysis, Fmoc protection | ~32% |

| 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Azidation, Reduction, Fmoc protection | Not specified |

| 2-[2-(2-chloroethoxy)ethoxy]ethanol | Reaction with dibenzylamine, Oxidation, Hydrogenation, Fmoc protection | ~58% |

Stereoselective Synthesis of Chiral Fmoc-Protected Amino Alcohols

The synthesis of chiral Fmoc-protected amino alcohols is of significant interest due to their role as building blocks for stereochemically defined peptides and other bioactive molecules. researchgate.net

The Sharpless Asymmetric Aminohydroxylation (SAAH) is a powerful method for the stereoselective synthesis of vicinal amino alcohols from alkenes. nih.govnih.gov This reaction utilizes an osmium catalyst in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, to achieve high enantioselectivity. organic-chemistry.org

The aminohydroxylation of various alkenes using FmocNHCl as the nitrogen source has been reported to produce Fmoc-protected amino alcohols. nih.govacs.org In the absence of a chiral ligand, the reaction yields racemic products with good regioselectivity but in low to moderate yields. nih.govacs.org However, the addition of chiral ligands like (DHQD)₂PHAL or (DHQ)₂PHAL significantly improves both the reaction rate and the yield. nih.gov This method has been shown to produce enantiomeric ratios exceeding 90:10 for many substrates, making it a highly practical approach for preparing chiral Fmoc-amino alcohols. nih.govacs.org

While the SAAH reaction provides a general route to chiral Fmoc-amino alcohols, the enantioselective synthesis of specific derivatives of 2-[2-(Fmoc-amino)ethoxy]ethanol can also be achieved through other strategies. One such strategy involves the von Braun ring opening of chiral piperidines, which can be regio- and stereoselectively opened to yield uniquely substituted alkylamine derivatives. nih.gov

Another approach is the stereocontrolled synthesis of 3-substituted azetidinic amino acids from enantiomerically pure N-disubstituted β-amino alcohols. thieme-connect.de These methods, while not directly producing 2-[2-(Fmoc-amino)ethoxy]ethanol, highlight the diverse synthetic tools available for creating chiral amino alcohol building blocks that can be further elaborated to the desired structures.

Derivatization and Functionalization of 2-[2-(Fmoc-amino)ethoxy]ethanol

The 2-[2-(Fmoc-amino)ethoxy]ethanol molecule can be further derivatized and functionalized to suit various applications, particularly in peptide synthesis and drug delivery. chemimpex.com The presence of a hydroxyl group allows for a range of chemical modifications.

The hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid. For example, Jones oxidation can be used to convert the alcohol to a carboxylic acid, as demonstrated in the synthesis of Fmoc-AEEA. google.com The hydroxyl group can also be alkylated to form ethers. smolecule.com

Furthermore, the Fmoc protecting group can be selectively removed under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent, to liberate the primary amine. This free amine can then participate in coupling reactions to form amide bonds, a fundamental step in peptide synthesis. chemimpex.com This selective deprotection is a key feature that makes Fmoc-protected amino alcohols invaluable in solid-phase peptide synthesis (SPPS). chemimpex.com

Generation of Free Amine Functionality via Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to unmask the primary amine of 2-[2-(Fmoc-amino)ethoxy]ethanol, enabling its participation in subsequent reactions, most notably peptide bond formation. The process relies on the acidic nature of the proton at the C9 position of the fluorene (B118485) ring. nih.govspringernature.com This proton can be readily abstracted by a mild base, initiating a β-elimination reaction that cleaves the carbamate bond and liberates the free amine along with a highly reactive dibenzofulvene (DBF) intermediate. nih.govspringernature.comresearchgate.net

The most common method for Fmoc deprotection in both solid-phase and solution-phase synthesis involves the use of a secondary amine, typically piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govspringernature.com The secondary amine acts as the base to initiate the elimination and subsequently traps the released DBF molecule to form a stable adduct, thereby driving the reaction to completion. nih.govspringernature.com While primary and tertiary amines can also effect this removal, secondary amines are generally preferred for their efficiency. nih.govspringernature.com

The reaction conditions for Fmoc deprotection can be fine-tuned, though standard protocols are widely adopted. The choice of base, its concentration, and the reaction time are key parameters. While piperidine is the most prevalent base, alternatives are sometimes employed to mitigate side reactions like aspartimide formation in sensitive peptide sequences. nih.govnih.gov

| Reagent/System | Typical Conditions | Solvent | Key Characteristics |

|---|---|---|---|

| Piperidine | 20-30% (v/v) | DMF or NMP | Standard, highly efficient, and widely used for both solid-phase and solution-phase synthesis. springernature.com |

| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (B145695) (9:1) | An alternative to piperidine, sometimes used to minimize side reactions. Ethanol is often added to improve solubility. nih.gov |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Considered a suitable alternative to piperidine with comparable deprotection kinetics for many amino acids. nih.gov |

| N,N-Diisopropylethylamine (DIEA) | Variable | DMF or DCM | A tertiary amine, removes the Fmoc group much more slowly than secondary amines. springernature.com |

Upon completion of the deprotection, the resulting product is 2-(2-aminoethoxy)ethanol, which possesses a primary amine ready for conjugation.

Synthesis of Fmoc-Protected Amino Azide Analogues

The conversion of the terminal hydroxyl group of 2-[2-(Fmoc-amino)ethoxy]ethanol into an azide functionality yields a valuable bifunctional linker. The resulting Fmoc-protected amino azide is a key intermediate for synthesizing peptidomimetics, such as oligomeric ureas and guanidines, and for introducing bioorthogonal handles for "click chemistry" reactions. cam.ac.ukresearchgate.net

Several synthetic routes can achieve this transformation. A common and efficient method involves a two-step process: activation of the primary alcohol followed by nucleophilic substitution with an azide source. The activation step often involves converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate.

An alternative, direct approach avoids the need for potentially toxic reagents like hydrazoic acid. researchgate.net This method proceeds through an iodination of the alcohol, followed by substitution with sodium azide. researchgate.net For the synthesis of azido (B1232118) amino acids from their corresponding amino alcohols, this route has proven to be mild and efficient. researchgate.net

Another powerful strategy for introducing an azide group is the diazotransfer reaction, which converts a primary amine into an azide. cam.ac.uk While this would require deprotection of the Fmoc group on 2-[2-(Fmoc-amino)ethoxy]ethanol first, followed by re-protection after the azide installation, it is a prominent method in the synthesis of azido amino acids. cam.ac.uknih.gov Reagents like imidazole-1-sulfonyl azide are considered safer alternatives to other diazotransfer agents. cam.ac.uk

| Method | Starting Functionality | Key Reagents | Description |

|---|---|---|---|

| Two-Step Substitution | Hydroxyl (-OH) | 1. Mesyl chloride (MsCl) or Tosyl chloride (TsCl), Base 2. Sodium Azide (NaN₃) | The hydroxyl group is first converted to a good leaving group (mesylate/tosylate), which is then displaced by the azide anion. nih.gov |

| Iodination-Substitution | Hydroxyl (-OH) | Iodine, Triphenylphosphine, Imidazole; then Sodium Azide (NaN₃) | A mild method that converts the alcohol to an iodide, which is subsequently substituted with azide. This avoids the use of highly toxic azidic acid. researchgate.net |

| Diazotransfer Reaction | Amine (-NH₂) | Imidazole-1-sulfonyl azide, CuSO₄ | Converts a primary amine directly to an azide. This is a standard method for producing azido amino acids from their amine precursors. cam.ac.uk |

| Mitsunobu Reaction | Hydroxyl (-OH) | Triphenylphosphine (PPh₃), Hydrazoic acid (HN₃), Azodicarboxylate (e.g., DEAD, DIAD) | Allows for the conversion of primary and secondary alcohols to azides with inversion of stereochemistry. nih.gov |

The resulting compound, Fmoc-NH-(CH₂)₂-O-(CH₂)₂-N₃, is a versatile building block for advanced chemical synthesis.

Exploration of Coupling Reactions for Advanced Intermediate Preparation

The deprotected amine of 2-(2-aminoethoxy)ethanol serves as a nucleophile in coupling reactions to form amide bonds, a cornerstone of peptide synthesis. bachem.com This reaction connects the linker to the C-terminus of a peptide or another molecule containing a carboxylic acid. The process requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amine. bachem.comluxembourg-bio.com

A vast array of coupling reagents has been developed to facilitate this reaction, aiming for high efficiency, fast reaction rates, and minimal side reactions, particularly racemization. bachem.compeptide.com These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.comluxembourg-bio.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). luxembourg-bio.compeptide.com

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly effective coupling reagents that generate active esters in situ. bachem.compeptide.com HATU, for instance, reacts with the carboxylic acid to form a reactive OAt-ester, which then readily couples with the amine. peptide.com These reagents are known for their high coupling rates and are staples in modern solid-phase peptide synthesis (SPPS). luxembourg-bio.com The reaction requires the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the proton released during the reaction. bachem.com

The choice of coupling reagent and conditions depends on the specific substrates, such as whether the reaction is performed in solution or on a solid support, and the steric hindrance of the coupling partners. luxembourg-bio.com For instance, coupling to N-alkyl amines (a structure similar to a peptide bond within a larger chain) can be challenging and may require more potent reagents like HATU or the formation of a symmetrical anhydride. luxembourg-bio.com

| Reagent Class | Example(s) | Typical Additive/Base | Application Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, Oxyma | Cost-effective and widely used, especially in solution-phase synthesis. DIC is preferred for solid-phase as its urea (B33335) byproduct is soluble. peptide.com |

| Phosphonium Salts | BOP, PyBOP | DIPEA, NMM | Provides excellent coupling with low racemization. BOP was one of the first onium salt reagents developed. bachem.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | DIPEA, Collidine | Highly efficient and fast-acting. HATU is particularly effective for difficult couplings due to the formation of a highly reactive intermediate. luxembourg-bio.compeptide.com |

Through these coupling reactions, 2-[2-(Fmoc-amino)ethoxy]ethanol is integrated as a linker or spacer into larger, more complex molecules, such as peptide-drug conjugates or functionalized biomaterials. chemimpex.comchemimpex.com

Iii. Role of 2 2 Fmoc Amino Ethoxy Ethanol in Solid Phase Peptide Synthesis Spps

Mechanistic Principles of Fmoc Protection in Peptide Chain Elongation

The Fmoc protecting group is instrumental in SPPS due to its unique chemical properties that allow for controlled peptide chain elongation. creative-peptides.com

The primary function of the Fmoc group is to "protect" the N-α-amino group of an amino acid, preventing it from reacting while the carboxyl group of that same amino acid is activated and coupled to the free amino group of the growing peptide chain. altabioscience.comcreative-peptides.com This protection is achieved through the formation of a stable carbamate (B1207046) linkage.

A key feature of the Fmoc group is its lability under basic conditions. creative-peptides.comtotal-synthesis.com The deprotection process is typically carried out using a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like dimethylformamide (DMF). nih.govacs.org The mechanism involves the abstraction of an acidic proton from the fluorenyl ring system by the base, followed by a β-elimination reaction. nih.govembrapa.broup.com This cleavage results in the release of the free amine on the peptide chain, ready for the next coupling step, and a dibenzofulvene (DBF) byproduct, which is scavenged by the excess amine. nih.govacs.org The kinetics of this deprotection are crucial; it must be rapid and complete to ensure high yields and purity of the final peptide. nih.govacs.org

Table 1: Common Reagents in Fmoc-SPPS

| Reagent | Function |

|---|---|

| 20% Piperidine in DMF | Fmoc deprotection |

| Diisopropylcarbodiimide (DIC) / Oxyma Pure | Coupling activators |

| N,N-Diisopropylethylamine (DIPEA) | Base for neutralization |

Fmoc-SPPS relies on an orthogonal protection strategy, meaning that different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.depeptide.com This allows for the selective deprotection of the α-amino group at each step while the protecting groups on the reactive side chains of the amino acids remain intact. altabioscience.compeptide.com

The most common orthogonal pairing in SPPS is the use of the base-labile Fmoc group for temporary N-α-amino protection and acid-labile groups for the "permanent" protection of amino acid side chains. iris-biotech.depeptide.comresearchgate.net These side-chain protecting groups, such as tert-butyl (tBu), are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of cleaving the completed peptide from the solid support. iris-biotech.denih.gov This orthogonality is a significant advantage over older methods like the Boc/Bzl strategy, which is not truly orthogonal as both protecting groups are acid-labile, albeit to different degrees. iris-biotech.deresearchgate.net

Integration of 2-[2-(Fmoc-amino)ethoxy]ethanol as a Building Block and Spacer

Beyond its role in protecting amino acids, the core structure of 2-[2-(Fmoc-amino)ethoxy]ethanol can be incorporated directly into a peptide sequence, where it functions as a flexible spacer or linker. chemimpex.comlifetein.comchemimpex.com

Spacers are molecular bridges inserted between different parts of a molecule to provide distance and flexibility. lifetein.com In peptide synthesis, spacers like the ethoxyethanol backbone of the title compound can be used to separate a peptide sequence from a solid support, a fluorescent label, or another bioactive molecule. lifetein.comnih.gov The introduction of such a spacer can be critical for several reasons:

Improved Solubility and Reduced Aggregation: The hydrophilic nature of the ethoxyethanol chain can enhance the solubility of the resulting peptide, which is particularly beneficial for hydrophobic sequences that are prone to aggregation. lifetein.comlifetein.com

Minimized Steric Hindrance: A spacer can prevent steric clashes between the peptide and other moieties, ensuring that the peptide can adopt its native conformation and interact effectively with its target. lifetein.com

Conformational Flexibility: Flexible spacers, such as those based on polyethylene (B3416737) glycol (PEG), can allow for more dynamic interactions between the peptide and its binding partner. lifetein.comnih.gov However, the choice between a flexible or rigid spacer depends on the specific application, as rigid spacers can enforce a particular orientation. lifetein.comrsc.org Molecular dynamics simulations have shown that while PEG spacers may have little effect on the conformation of small, neutral peptides, they can significantly influence the conformation of charged peptides. nih.gov

The use of 2-[2-(Fmoc-amino)ethoxy]ethanol as a building block simplifies the synthesis of complex peptides and peptidomimetics. Its bifunctional nature, with a protected amine at one end and a hydroxyl group at the other, allows for its straightforward incorporation into a peptide chain using standard SPPS protocols. chemimpex.comchemimpex.com This is particularly useful in the construction of:

Peptide Conjugates: The terminal hydroxyl group can be further functionalized to attach other molecules, such as drugs, imaging agents, or targeting ligands. chemimpex.comlifetein.com

Modified Peptides: The spacer can be used to introduce non-peptidic elements into the backbone, creating peptidomimetics with altered pharmacological properties. nih.gov

PEGylated Peptides: The ethoxyethanol unit is a short polyethylene glycol (PEG) segment. Incorporating multiple units can lead to PEGylated peptides, a common strategy to improve the pharmacokinetic properties of therapeutic peptides by increasing their size and shielding them from enzymatic degradation. lifetein.comnih.gov

Applications in the Synthesis of Modified Peptides and Conjugates

The versatility of 2-[2-(Fmoc-amino)ethoxy]ethanol and similar PEG-based spacers has led to their use in a wide range of applications in peptide science.

The introduction of PEG spacers has been shown to enhance the stability of peptide constructs in buffer. acs.org For instance, they have been incorporated into multivalent peptide dendrons and used in the development of gene delivery systems. acs.org The ability to attach biomolecules to surfaces via PEG linkers is also crucial for diagnostic applications like microarrays, where it is important that the immobilized peptide is accessible to the solvent and retains its native conformation. nih.govnih.gov

Furthermore, Fmoc-modified amino acids and short peptides, including those containing ethoxy spacers, can self-assemble into functional nanomaterials such as hydrogels. nih.govrsc.orgnih.gov These materials have potential applications in cell culture, drug delivery, and as therapeutic agents themselves. nih.govrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-[2-(Fmoc-amino)ethoxy]ethanol |

| Piperidine |

| Dimethylformamide (DMF) |

| Diisopropylcarbodiimide (DIC) |

| Oxyma Pure |

| N,N-Diisopropylethylamine (DIPEA) |

| Trifluoroacetic acid (TFA) |

| tert-Butyl (tBu) |

Incorporation into Post-Translationally Modified Peptides (e.g., Glycosylated Peptides)

The synthesis of post-translationally modified peptides, such as glycopeptides, often relies on the incorporation of pre-formed glycosylated amino acid building blocks using the Fmoc/tBu strategy. springernature.comnih.gov While the direct use of 2-[2-(Fmoc-amino)ethoxy]ethanol as a linker for the attachment of carbohydrate moieties to peptides is not extensively detailed in the reviewed literature, the principles of using hydrophilic linkers are highly relevant. The hydrophilic nature of the ethoxyethanol chain can potentially improve the solubility of the growing glycopeptide-resin complex, mitigating aggregation issues that are common during the synthesis of these complex molecules. This improved solvation can lead to more efficient coupling reactions and higher purity of the final product.

General strategies for the synthesis of glycopeptides involve the use of Fmoc-protected amino acids that have been chemically glycosylated prior to their incorporation into the peptide sequence on the solid support. rsc.org The choice of linker and resin is crucial in this process, with linkers that allow for side-chain modifications being particularly important. biosynth.com

Utilization in the Synthesis of Peptide Nucleic Acids (PNAs)

A significant application of ethoxyethanol-based spacers is in the synthesis of Peptide Nucleic Acids (PNAs), which are synthetic DNA analogues with a peptide-like backbone. biosearchtech.com The compound [2-(2-(Fmoc-amino)ethoxy)ethoxy]acetic acid (Fmoc-AEEA-OH) is widely used as a hydrophilic spacer in PNA synthesis. biosearchtech.com Its incorporation serves several key purposes:

Increased Solubility: PNAs, particularly purine-rich sequences, can be prone to aggregation during synthesis. The hydrophilic AEEA spacer helps to improve the solubility of the growing PNA chain, leading to more efficient synthesis. biosearchtech.comfrontiersin.org

Labeling and Conjugation: The AEEA spacer is often added to the N-terminus of a PNA sequence to provide a site for the attachment of labels such as biotin (B1667282) or fluorescent dyes like ROX and TAMRA. biosearchtech.com

Bis-PNA Formation: In the construction of bis-PNAs, where two PNA strands are linked together to form a triplex with a target nucleic acid, the AEEA spacer provides the necessary flexible linkage between the two strands. biosearchtech.com

The milder cleavage conditions associated with Fmoc/Bhoc chemistry, often used in conjunction with these spacers, are advantageous for synthesizing PNAs with sensitive modifications. biosearchtech.com Automated flow synthesis methods have been developed for the rapid production of PNA-peptide conjugates, highlighting the compatibility of these building blocks with advanced synthetic platforms. nih.govchemrxiv.org

Assembly of Peptide-Poly(ethylene glycol) (PEG) Conjugates)

The conjugation of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic properties of therapeutic peptides. 2-[2-(Fmoc-amino)ethoxy]ethanol and its longer-chain derivatives can be considered short, monodisperse PEG linkers. googleapis.com Their incorporation into a peptide sequence during SPPS allows for the precise and site-specific introduction of a hydrophilic spacer, which can then be used for conjugation to a larger PEG molecule or can itself serve to modify the peptide's properties.

The use of Fmoc-protected amino-PEG-acid derivatives is a common approach in the assembly of peptide-PEG conjugates. googleapis.com These reagents allow for the stepwise incorporation of PEG chains into the peptide backbone. The hydrophilic nature of the ethoxyethanol spacer enhances the solubility of the peptide, which is beneficial both during synthesis and for the final conjugate's properties.

Methodological Advancements in Fmoc SPPS Enabled by Ethoxyethanol Spacers

The introduction of hydrophilic spacers like 2-[2-(Fmoc-amino)ethoxy]ethanol has contributed to significant methodological advancements in Fmoc SPPS, addressing some of the inherent challenges of the technique.

Resin Compatibility and Optimized Cleavage Strategies

The choice of resin is a critical factor in the success of SPPS. The compatibility of the growing peptide chain with the solid support is essential for efficient reaction kinetics. The use of hydrophilic spacers can improve the solvation of the peptide-resin matrix, especially when using polystyrene-based resins which are inherently hydrophobic. This is particularly relevant for the synthesis of hydrophobic or aggregation-prone peptides.

Modern SPPS often employs composite resins, such as polyethylene glycol-grafted polystyrene (PEG-PS), which offer improved swelling properties in a wider range of solvents. biosynth.comthermofisher.com The hydrophilic nature of ethoxyethanol spacers is highly compatible with these advanced resins, further enhancing the efficiency of the synthesis.

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups is a critical step that determines the purity and yield of the final product. A variety of cleavage cocktails, typically based on trifluoroacetic acid (TFA), are used, with the specific composition depending on the amino acid sequence and the type of linker used. thermofisher.commerckmillipore.comsigmaaldrich.com

Table 1: Common Cleavage Cocktails in Fmoc SPPS

| Reagent Cocktail | Composition | Application Notes |

|---|---|---|

| Reagent K | TFA / water / phenol (B47542) / thioanisole (B89551) / EDT (82.5:5:5:5:2.5) | A universal and robust cleavage mixture for a wide range of peptides. |

| TFA/TIS/Water | TFA / triisopropylsilane (B1312306) / water (95:2.5:2.5) | A general-purpose, low-odor cocktail suitable for many sequences, especially when using modern protecting groups. merckmillipore.com |

| TFA/DCM | Varying ratios (e.g., 1:19 to 1:1) | Used for cleavage from very acid-sensitive resins like 2-chlorotrityl resin. iris-biotech.de |

The presence of a hydrophilic spacer can facilitate the penetration of the cleavage cocktail into the resin beads, potentially leading to more efficient and complete cleavage. For peptides attached via highly acid-sensitive linkers, such as 2-chlorotrityl chloride resin, milder cleavage conditions using dilute TFA or acetic acid can be employed. iris-biotech.desigmaaldrich.com The optimization of cleavage protocols is an ongoing area of research, with the goal of minimizing side reactions and maximizing the yield of the desired peptide. zenodo.org

Automation and High-Throughput Synthesis Methodologies

The Fmoc/tBu strategy is well-suited for the automation of SPPS, which has been instrumental in accelerating peptide research and drug discovery. nih.govnih.gov Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, and coupling, enabling the rapid synthesis of multiple peptides. unc.edunih.gov

Automated flow synthesis represents a further advancement, enabling even faster synthesis times. nih.govchemrxiv.org The principles of improved solvation and reaction kinetics through the use of hydrophilic spacers are equally applicable and beneficial in these cutting-edge systems.

Iv. Advanced Applications in Bioconjugation and Targeted Delivery Systems

Strategic Design of Ethylene Glycol Linkers Derived from 2-[2-(Fmoc-amino)ethoxy]ethanol

Ethylene glycol spacers, often extended into longer polyethylene (B3416737) glycol (PEG) chains, play a multifaceted role in defining the physicochemical and biological properties of bioconjugates. nih.govpeptide.com The incorporation of these spacers can profoundly influence solubility, steric hindrance, and biological activity.

Table 1: Impact of Ethylene Glycol Spacers on Bioconjugate Properties

| Property | Effect of Ethylene Glycol Spacer | Rationale |

|---|---|---|

| Solubility | Increased aqueous solubility | The hydrophilic nature of the ethylene glycol units counteracts the hydrophobicity of conjugated molecules, preventing aggregation. peptide.comnih.govmdpi.com |

| Steric Hindrance | Reduced steric hindrance between the conjugate components | The flexible spacer physically separates the bioactive ligand from the carrier molecule, improving accessibility. nih.govresearchgate.net |

| Pharmacokinetics | Potentially prolonged circulation time | PEGylation can shield the bioconjugate from proteolytic degradation and reduce renal clearance. peptide.com |

| Immunogenicity | Decreased immunogenicity | The PEG chain can mask epitopes on the bioconjugate, preventing recognition by the immune system. peptide.com |

Ethylene glycol spacers act as flexible arms that distance a bioactive ligand from its carrier molecule. researchgate.net This separation is crucial for minimizing steric hindrance, which can otherwise prevent the ligand from interacting effectively with its biological target, such as a cell surface receptor. nih.gov By providing greater flexibility and extending the reactive group away from the surface of the carrier, the spacer allows the immobilized ligand to adopt the correct orientation for binding. researchgate.net Research has shown that antibodies immobilized on a surface via a PEG spacer exhibit higher antigen capture efficiency compared to those directly immobilized, a phenomenon that is more pronounced with larger antigens. researchgate.net This demonstrates the importance of the spacer in ensuring the accessibility of the bioactive component. researchgate.net

The length of the ethylene glycol spacer is a critical design parameter that can significantly influence the biological activity of a bioconjugate. The optimal spacer length often represents a balance; it must be long enough to overcome steric hindrance but not so long that it introduces other issues like reduced stability or altered pharmacokinetics. Studies have demonstrated that lengthening adhesion bonds with PEG spacers can enhance the affinity of ligands for their receptors under mechanical stress, which is relevant for vascular-targeted drug delivery. nih.gov For instance, presenting P-selectin ligands on long PEG spacers led to improved lifetimes of stressed bonds in shear flow conditions. nih.gov However, the effect of the spacer is not always straightforward. Molecular dynamics simulations have suggested that while PEG spacers have little effect on the conformational properties of small neutral peptides, they can significantly affect the conformation of small, highly charged peptides. nih.govacs.org

Table 2: Research Findings on the Impact of Spacer Length

| Study Focus | Key Finding | Implication for Design |

|---|---|---|

| Vascular Targeting | Longer PEG spacers (80 nm) improved P-selectin-antibody adhesion frequency and bond lifetimes under shear flow. nih.gov | For vascular targets, longer spacers may enhance binding affinity and particle adhesion in blood flow. |

| Peptide Conformation | PEG spacers had a significant effect on the conformational properties of small, highly charged peptides but not neutral ones. nih.govacs.org | The physicochemical properties of the attached ligand must be considered when selecting a spacer. |

| Oligonucleotide Hybridization | A poly-D-tyrosine spacer needed to be at least 15 nucleotides long for efficient capture of target DNA. researchgate.net | A minimum spacer length is often required to overcome surface-induced steric hindrance. |

| Antibody-Antigen Capture | Antibodies immobilized via a PEG spacer showed higher capture efficiency for large antigens compared to direct immobilization. researchgate.net | Spacers are particularly important when dealing with large, sterically demanding binding partners. |

Linkers derived from precursors like 2-[2-(Fmoc-amino)ethoxy]ethanol can be engineered to be either cleavable or non-cleavable, a feature that dictates the mechanism of payload release. nih.gov

Non-Cleavable Linkers: These form a stable bond between the drug and the antibody. The release of the active drug requires the complete degradation of the antibody-linker apparatus within the lysosome of the target cell. broadpharm.comcreative-biolabs.com An advantage of this approach is increased plasma stability, as the linker is resistant to premature cleavage in circulation. nih.gov This can lead to a wider therapeutic window and reduced off-target toxicity. However, the payload must remain active even with the linker and a residual amino acid attached after proteolytic degradation. nih.gov

Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by specific triggers present in the target environment, such as the low pH of endosomes or the presence of specific enzymes like cathepsins in lysosomes. nih.govbroadpharm.com Common cleavable strategies include acid-sensitive hydrazones, glutathione-sensitive disulfide bonds, and protease-sensitive peptide sequences. broadpharm.com An effective cleavable linker must balance stability in circulation with efficient payload release at the target site. nih.gov This approach allows for the release of the drug in its original, unmodified, and highly potent form.

The choice between a cleavable and non-cleavable linker depends on the specific drug, the target, and the desired mechanism of action. creative-biolabs.com

The versatility of 2-[2-(Fmoc-amino)ethoxy]ethanol extends to its use in site-specific bioconjugation. Traditional conjugation methods often result in heterogeneous mixtures where the drug is attached at various points on the antibody, leading to products with variable activity and pharmacokinetic profiles. nih.gov Site-specific methods aim to create homogeneous conjugates by attaching the linker and payload to a specific, predetermined site on the biomolecule. nih.govescholarship.org

The Fmoc-protected amine on the linker precursor is crucial for this process. It allows for the controlled, stepwise assembly of the linker-payload construct using standard solid-phase peptide synthesis (SPPS) techniques. researchgate.net The Fmoc group can be selectively removed under mild basic conditions, revealing a primary amine that can then be precisely coupled to a specific site on a protein or antibody, for example, via an engineered cysteine residue or an unnatural amino acid. nih.gov This control over the conjugation site ensures a uniform drug-to-antibody ratio (DAR) and preserves the native function of the biomolecule, leading to improved therapeutic efficacy and a better safety profile. escholarship.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-[2-(Fmoc-amino)ethoxy]ethanol |

| P-selectin |

| Poly-D-tyrosine |

| Hydrazone |

Role of Ethylene Glycol Spacers in Bioconjugate Properties

Applications in Antibody-Drug Conjugates (ADCs) Research

Antibody-drug conjugates represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical determinant of the ADC's efficacy, safety, and pharmacokinetic profile. The incorporation of short PEG units, such as the ethoxyethanol moiety in 2-[2-(Fmoc-amino)ethoxy]ethanol, offers several advantages in ADC design.

Conjugation Chemistry for Homogeneous and Heterogeneous ADC Populations

The method of conjugation significantly impacts the homogeneity of the resulting ADC population. Traditional conjugation methods, which target native lysine (B10760008) or cysteine residues on the antibody, often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to batch-to-batch variability and a less predictable pharmacokinetic profile.

Site-specific conjugation techniques have been developed to overcome these limitations, enabling the production of homogeneous ADCs with a defined DAR and specific attachment points. nih.gov The fluorenylmethyloxycarbonyl (Fmoc) protecting group on 2-[2-(Fmoc-amino)ethoxy]ethanol is particularly useful in solid-phase synthesis strategies for creating customized linkers. These linkers can be designed with specific reactive groups at either end to facilitate site-specific attachment to both the antibody and the drug. For instance, a linker containing the 2-[2-(amino)ethoxy]ethanol moiety can be synthesized to have a maleimide group for reaction with an engineered cysteine on the antibody and a click chemistry handle for attachment of the drug, thereby contributing to the generation of a homogeneous ADC population. nih.gov

The generation of homogeneous ADCs through site-specific conjugation can lead to an improved therapeutic index. broadpharm.com While direct studies detailing the use of 2-[2-(Fmoc-amino)ethoxy]ethanol in generating both homogeneous and heterogeneous ADCs are not prevalent in publicly available research, the principles of its chemical functionalities suggest its utility in both approaches. In heterogeneous conjugation, its derivative could be used to modify a drug payload before random attachment to an antibody. Conversely, in site-specific methods, its defined structure allows for precise incorporation into a linker designed for a specific conjugation strategy.

Impact of Linker Design on ADC Pharmacokinetics and Efficacy Profiles

The pharmacokinetic properties of an ADC are heavily influenced by the nature of the linker. nih.gov The inclusion of hydrophilic linkers, such as those containing ethylene glycol units, can significantly impact an ADC's solubility, stability, and circulation half-life. researchgate.net While extensive research has focused on longer PEG chains, the principles also apply to shorter linkers derived from 2-[2-(amino)ethoxy]ethanol.

Exploration of Branched Linker Systems for Multi-Drug Loading

To enhance the potency of ADCs, researchers have explored the use of branched or multi-arm linkers to increase the drug-to-antibody ratio (DAR) without increasing the number of conjugation sites on the antibody. rsc.org This approach allows for the delivery of a higher concentration of the cytotoxic payload to the target cell. adcreview.com

Multi-arm PEG linkers have been designed to facilitate the coupling of a higher ratio of drug molecules per antibody. jenkemusa.com These branched structures can lead to ADCs with improved solubility and pharmacokinetic profiles. jenkemusa.com The 2-[2-(Fmoc-amino)ethoxy]ethanol molecule, with its terminal amine and hydroxyl groups, can serve as a fundamental building block in the synthesis of such branched linkers. Through multi-step organic synthesis, the hydroxyl group can be derivatized to create a branching point, and the Fmoc-protected amine can be deprotected to allow for further elongation or attachment of a drug molecule. While specific examples of branched linkers constructed directly from 2-[2-(Fmoc-amino)ethoxy]ethanol are not extensively documented in the literature, its chemical structure is amenable to the synthetic strategies used to create these complex architectures. The use of branched linkers can lead to homogeneous ADCs with high DARs, which have shown greater in vitro cytotoxicity compared to their linear counterparts. rsc.org

Development of Bioconjugates for Diagnostic and Therapeutic Modalities

Beyond ADCs, 2-[2-(Fmoc-amino)ethoxy]ethanol and its derivatives are valuable tools in the broader field of bioconjugation for creating targeted drug delivery systems and functionalizing surfaces for diagnostic applications.

Construction of Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues. This can be achieved by conjugating the drug to a targeting moiety, such as a peptide, antibody fragment, or small molecule, that specifically recognizes a receptor on the target cells. The linker plays a crucial role in these systems, influencing the stability, solubility, and targeting ability of the conjugate.

The 2-[2-(Fmoc-amino)ethoxy]ethanol moiety can be incorporated as a short, hydrophilic spacer in the linkers of various targeted drug delivery systems, including liposomes and nanoparticles. nih.gov In the context of liposomal drug delivery, short PEG linkers can be used to attach targeting ligands to the surface of the liposome. nih.govacs.org The Fmoc-protected amine of 2-[2-(Fmoc-amino)ethoxy]ethanol allows for its incorporation into a larger linker structure using standard solid-phase synthesis techniques. acs.org This enables the precise positioning of the targeting ligand and control over the linker length, which can be critical for optimal receptor binding.

Similarly, in nanoparticle-based drug delivery systems, the surfaces of nanoparticles can be functionalized with linkers containing the 2-[2-(amino)ethoxy]ethanol unit to attach targeting molecules or to create a hydrophilic shell that improves their biocompatibility and circulation time. google.com

Functionalization of Biosensor Surfaces and Biomaterials

The functionalization of surfaces is a critical step in the development of biosensors and biocompatible materials. Biosensors rely on the specific interaction of a biological recognition element (e.g., an antibody, enzyme, or nucleic acid) with its target analyte. The immobilization of these biomolecules onto the sensor surface in a stable and active conformation is essential for the sensor's performance. nih.govnih.gov

Self-assembled monolayers (SAMs) are often used to create a well-defined and functional surface on materials like gold. researchgate.netuh.edu Alkanethiols with terminal functional groups are commonly used to form SAMs on gold surfaces. A derivative of 2-[2-(amino)ethoxy]ethanol, where the hydroxyl group is replaced with a thiol, can be used to form a SAM with a terminal amine. This amine can then be used for the covalent immobilization of biomolecules. researchgate.net The short ethylene glycol spacer helps to reduce non-specific protein adsorption and maintain the activity of the immobilized biomolecule. diva-portal.org

The functionalization of quantum dots for bioimaging is another area where short PEG linkers are employed. nih.govresearchgate.netmnba-journal.com The surface of quantum dots can be modified with linkers containing the 2-[2-(amino)ethoxy]ethanol moiety to improve their water solubility and provide a point of attachment for targeting ligands. nih.govresearchgate.net

Synthesis of Imaging Agents and Molecular Probes

The hydrophilic and flexible nature of the 2-[2-(Fmoc-amino)ethoxy]ethanol linker and its derivatives, such as {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid (Fmoc-AEEA), makes it a valuable tool in the synthesis of sophisticated imaging agents and molecular probes. chempep.comgoogle.com Its integration into these constructs enhances the solubility and biocompatibility of the final probe, while the defined length of the linker provides spatial separation between the targeting moiety and the imaging reporter, which can be crucial for maintaining the biological activity of the targeting ligand and the signaling properties of the reporter. chempep.comgoogle.com This linker is particularly advantageous in solid-phase peptide synthesis (SPPS), where it can be seamlessly incorporated into peptide sequences destined for labeling with fluorophores or chelators for radiometals used in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). chempep.comgoogle.com

The synthesis of these probes typically involves a multi-step process that begins with the solid-phase synthesis of a targeting peptide. The Fmoc-AEEA linker is then coupled to the peptide, often at the N-terminus or a side chain of an amino acid like lysine. Following the incorporation of the linker, the imaging moiety is attached. For fluorescent probes, a reactive derivative of a fluorophore is conjugated to the deprotected amino group of the linker. ub.edu For PET or SPECT imaging agents, a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is attached, which can then be used to coordinate a radionuclide like Gallium-68 (⁶⁸Ga). nih.gov

Detailed research has demonstrated the utility of the Fmoc-AEEA linker in the development of targeted imaging probes. For instance, it has been incorporated into peptides targeting specific receptors overexpressed in cancer cells. The subsequent conjugation of a chelator and radiolabeling with a positron-emitting radionuclide allows for the non-invasive visualization of tumors.

The following tables summarize key findings from research on the synthesis of imaging agents utilizing the 2-[2-(Fmoc-amino)ethoxy]ethanol-derived linker.

Table 1: Synthesis of a ⁶⁸Ga-Labeled Peptide for PET Imaging

| Step | Description | Reagents and Conditions | Key Outcome |

| 1. Peptide Synthesis | Solid-phase synthesis of a gastrin-releasing peptide receptor (GRPR)-targeting peptide. | Standard Fmoc/tBu chemistry on solid support. | Resin-bound GRPR-targeting peptide. |

| 2. Linker Conjugation | Coupling of a diglycolic acid linker (Fmoc-pABzA-DIG) to the peptide. | HATU, HOAt, DIEA in DMF. | Resin-bound peptide-linker conjugate. |

| 3. Chelator Attachment | Conjugation of DOTA(tBu)₃ to the N-terminus of the peptide-linker construct. | HATU, DIEA in DMF. | Fully protected, resin-bound DOTA-peptide conjugate. |

| 4. Cleavage and Deprotection | Cleavage from the resin and removal of protecting groups. | Trifluoroacetic acid (TFA)-based cleavage cocktail. | Purified DOTA-peptide precursor. |

| 5. Radiolabeling | Complexation of ⁶⁸Ga with the DOTA-peptide precursor. | ⁶⁸GaCl₃ in buffered solution, heated. | ⁶⁸Ga-labeled PET imaging probe ([⁶⁸Ga]Ga-LW02075). |

This table is based on the general principles of solid-phase peptide synthesis and radiolabeling for PET probes and specific examples found in the literature. nih.gov

Table 2: Characterization of a ⁶⁸Ga-Labeled GRPR-Targeted PET Tracer

| Property | Method | Result | Significance |

| Radiochemical Yield | Radio-TLC/HPLC | >95% | High efficiency of the radiolabeling reaction. |

| Radiochemical Purity | HPLC | >98% | High purity of the final imaging agent is crucial for in vivo applications. |

| In Vitro Receptor Binding Affinity (Kᵢ) | Competitive binding assay | 1.39 ± 0.54 nM | High affinity for the target receptor, indicating potential for specific tumor imaging. |

| LogD₇.₄ | Octanol-water partition | -2.09 ± 0.05 | Indicates the hydrophilic nature of the tracer, which influences its in vivo biodistribution and clearance. |

| In Vivo Tumor Uptake | MicroPET imaging in mouse models | 3.97 ± 1.71 %ID/g at 1h post-injection | Demonstrates the ability of the probe to accumulate in tumors. |

This table presents representative data for a ⁶⁸Ga-labeled peptide incorporating a hydrophilic linker, based on findings in the cited literature. nih.gov

In the realm of fluorescence imaging, the 2-[2-(Fmoc-amino)ethoxy]ethanol linker can be used to attach fluorophores to biomolecules. The synthesis strategy is similar, involving the conjugation of a fluorophore's activated ester to the free amine of the linker on a solid-supported peptide. This approach has been used to create probes for various biological applications, including the study of cellular processes and protein interactions. ub.edualtabioscience.com The hydrophilic nature of the linker helps to prevent aggregation and non-specific binding of the fluorescently labeled peptide.

The research findings underscore the importance of the 2-[2-(Fmoc-amino)ethoxy]ethanol linker and its derivatives in the design and synthesis of advanced molecular imaging probes. Its chemical properties allow for the creation of well-defined, highly sensitive, and specific agents for the non-invasive study of biological processes and the diagnosis of diseases.

V. Analytical and Characterization Methodologies for 2 2 Fmoc Amino Ethoxy Ethanol Containing Constructs

Spectroscopic Techniques for Structural Elucidation of Fmoc-Containing Intermediates

Spectroscopic methods are fundamental in confirming the identity and structure of intermediates during the synthesis of bioconjugates. The presence of the Fmoc group provides a convenient chromophore for detection and quantification.

UV-Visible (UV-Vis) Spectroscopy : The fluorenyl group of the Fmoc moiety exhibits a strong UV absorbance, which is widely used to quantify the amount of Fmoc-containing species. nih.gov This is particularly useful in solid-phase peptide synthesis, where the concentration of the dibenzofulvene-piperidine adduct, formed upon Fmoc deprotection with piperidine (B6355638), can be measured spectrophotometrically at approximately 301 nm to determine the loading of the amino group on the solid support. nih.govresearchgate.net

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in the 2-[2-(Fmoc-amino)ethoxy]ethanol linker and its conjugates. Key vibrational bands, such as those corresponding to the urethane (B1682113) carbonyl of the Fmoc group and the ether linkages of the ethoxy chain, can confirm the successful incorporation of the linker. researchgate.netbohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy provide detailed structural information about the molecule. bohrium.com The aromatic protons of the fluorenyl group and the protons of the ethoxy chain in 2-[2-(Fmoc-amino)ethoxy]ethanol give rise to characteristic signals, allowing for unambiguous structural confirmation of the linker and its intermediates.

Fluorescence Spectroscopy : The fluorene (B118485) ring of the Fmoc group is inherently fluorescent. researchgate.net This property can be exploited for sensitive detection of Fmoc-containing molecules in various analytical techniques.

| Spectroscopic Technique | Application for Fmoc-Containing Intermediates | Typical Observations |

| UV-Visible Spectroscopy | Quantification of Fmoc loading on solid supports or in solution. | Strong absorbance peak around 301 nm for the dibenzofulvene-piperidine adduct. nih.govresearchgate.net |

| Infrared Spectroscopy | Identification of functional groups. | Characteristic peaks for urethane C=O, C-O-C ether bonds, and N-H bonds. researchgate.netbohrium.com |

| NMR Spectroscopy | Detailed structural elucidation. | Characteristic chemical shifts for aromatic protons of the fluorenyl group and aliphatic protons of the ethoxy chain. bohrium.com |

| Fluorescence Spectroscopy | Sensitive detection and quantification. | Intrinsic fluorescence of the fluorenyl group allows for high-sensitivity measurements. researchgate.net |

Chromatographic Methods for Purity Assessment and Conjugation Efficiency Determination

Chromatographic techniques are indispensable for separating the desired bioconjugate from unreacted starting materials, by-products, and other impurities, as well as for assessing the efficiency of the conjugation reaction.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis and purification of bioconjugates. By utilizing a non-polar stationary phase and a polar mobile phase, components are separated based on their hydrophobicity. The progress of a conjugation reaction can be monitored by observing the appearance of the product peak and the disappearance of the starting material peaks. nih.gov The purity of the final product is determined by integrating the area of the product peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) : The coupling of HPLC with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of chromatography with the mass identification capabilities of MS. enovatia.com This allows for the confirmation of the molecular weight of the eluting species, providing a high degree of confidence in peak identification.

| Chromatographic Method | Primary Application | Key Information Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. | Retention time, peak area (for quantification), and separation of components. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation with mass identification. | Retention time and molecular weight of each separated component. enovatia.com |

Mass Spectrometry for Comprehensive Conjugate Characterization and Attachment Site Analysis

Mass spectrometry (MS) is a critical tool for the detailed characterization of bioconjugates, providing precise molecular weight information and insights into the sites of conjugation.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) : These soft ionization techniques are well-suited for the analysis of large biomolecules like proteins and their conjugates, as they minimize fragmentation. ESI-MS is often coupled with liquid chromatography (LC/MS) for the analysis of complex mixtures. enovatia.com MALDI-MS is a rapid method for determining the molecular weight of intact proteins and conjugates. nih.gov

Tandem Mass Spectrometry (MS/MS) : For detailed structural analysis, tandem mass spectrometry (or MS/MS) is employed. In this technique, a precursor ion of interest is selected, fragmented, and the resulting fragment ions are analyzed. This "peptide mapping" approach can be used to identify the specific amino acid residues where the 2-[2-(Fmoc-amino)ethoxy]ethanol linker has been attached. nih.govacs.org This is crucial for understanding the homogeneity of the bioconjugate and its potential impact on biological activity. The analysis can determine the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). enovatia.com

| Mass Spectrometry Technique | Primary Application | Key Information Obtained |

| ESI-MS | Molecular weight determination of intact bioconjugates. | Precise mass of the conjugate, allowing for confirmation of successful conjugation. enovatia.com |

| MALDI-MS | Rapid molecular weight analysis. | Average molecular weight of the bioconjugate population. nih.gov |

| Tandem MS (MS/MS) | Attachment site analysis and sequencing. | Identification of specific amino acid residues modified with the linker; determination of DAR. nih.govacs.org |

Biological Assays for Functional Validation of Synthesized Bioconjugates

Ultimately, the success of a bioconjugate lies in its ability to perform its intended biological function. A variety of in vitro assays are employed to validate the activity of the final product.

Ligand Binding Assays : These assays, such as ELISAs (Enzyme-Linked Immunosorbent Assays), are used to determine if the bioconjugate can still bind to its target. njbio.comnih.gov This is particularly important for antibody-drug conjugates, where the binding affinity of the antibody to its antigen must be preserved after conjugation.

Cell-Based Functional Assays : These assays assess the biological effect of the conjugate on living cells. fyonibio.com Examples include:

Cytotoxicity Assays : Used to measure the ability of an antibody-drug conjugate to kill target cancer cells. njbio.com

Internalization Assays : These assays determine whether an antibody-drug conjugate is internalized by the target cell, a prerequisite for the intracellular release of the cytotoxic payload. njbio.comfyonibio.com

Enzymatic Activity Assays : If the bioconjugate involves an enzyme, its catalytic activity must be assessed to ensure it has not been compromised by the conjugation process. fyonibio.com

| Biological Assay | Purpose | Example Readout |

| Ligand Binding Assay (e.g., ELISA) | To assess target binding affinity. | A dose-dependent binding curve. njbio.comnih.gov |

| Cytotoxicity Assay | To measure the cell-killing ability of an ADC. | IC50 value (the concentration at which 50% of cells are killed). njbio.com |

| Internalization Assay | To confirm uptake of the conjugate by target cells. | Fluorescence signal inside cells if a fluorescent dye is used. njbio.comfyonibio.com |

| Enzymatic Activity Assay | To measure the catalytic function of an enzyme conjugate. | Rate of substrate conversion to product. fyonibio.com |

Vi. Future Research Directions and Emerging Applications

Innovations in Linker Chemistry and Advanced Bioconjugate Architectures

The versatility of 2-[2-(Fmoc-amino)ethoxy]ethanol and its derivatives is driving significant innovation in the design of linkers for complex biomolecules. Researchers are moving beyond simple, linear connections to create sophisticated, multifunctional bioconjugate architectures with precisely controlled properties.

Future efforts are focused on developing novel cleavable and non-cleavable linkers that respond to specific physiological cues. For instance, linkers are being designed that incorporate enzyme-cleavable peptide sequences, such as a valine-citrulline (val-cit) dipeptide, which is selectively cleaved by lysosomal proteases like Cathepsin B inside cancer cells. nih.gov This strategy allows for the targeted release of therapeutic payloads. Another approach involves self-immolative linkers, such as those based on p-aminobenzyloxycarbonyl (PABC), which decompose to release a drug following an initial enzymatic cleavage event, ensuring efficient and clean payload delivery. nih.gov

The use of Fmoc-protected dPEG® units, including 2-[2-(Fmoc-amino)ethoxy]ethanol, in solid-phase synthesis enables the construction of highly branched and multifunctional molecular architectures. google.comgoogle.com By alternating Fmoc-protected amino acids (like lysine) with Fmoc-dPEG®-acid derivatives on a solid support, researchers can create dendritic structures. google.comgoogle.com This methodology allows for precise control over the number and placement of functional groups, leading to the development of "multimeric" constructs that can carry multiple copies of a drug, a targeting ligand, or a diagnostic agent on a single scaffold. google.com These advanced architectures are being explored for applications ranging from antibody-drug conjugates (ADCs) to sophisticated diagnostic probes, where controlling the spatial arrangement and stoichiometry of components is critical for optimizing biological activity. google.comgoogle.com

| Linker Innovation | Key Feature/Component | Application Example | Reference |

| Enzyme-Cleavable Linkers | Dipeptide sequences (e.g., Phe-Lys) | Nanoparticle-drug conjugates for targeted cancer therapy | nih.gov |

| Self-Immolative Systems | p-Aminobenzyloxycarbonyl (PABC) group | Controlled release of tyrosine kinase inhibitors | nih.gov |

| Branched dPEG® Constructs | Fmoc-protected lysine (B10760008) and Fmoc-dPEG®-acid | Development of multifunctional diagnostic and therapeutic agents | google.comgoogle.com |

Expanding the Therapeutic and Diagnostic Utility of Fmoc-Aminoethoxyethanol Derivatives

Derivatives of 2-[2-(Fmoc-amino)ethoxy]ethanol are poised to significantly expand the capabilities of therapeutic and diagnostic platforms. The dPEG® element is crucial for improving the pharmacokinetic profiles of conjugated drugs, enhancing solubility, and extending circulation half-life.

In therapeutics, these linkers are being integrated into advanced drug delivery systems. One notable area is the development of lipid-conjugated RNAi oligonucleotides for targeted gene silencing. A recent patent describes how Fmoc-amino-ethoxy ethanol (B145695) is used in the synthesis of lipid conjugates designed to deliver siRNA to neurons in the central nervous system (CNS), a notoriously difficult target. google.com This approach holds promise for treating a range of neurological disorders that are currently undruggable by other means. google.com Furthermore, studies have shown that incorporating these PEG-like linkers into bioconjugates can enhance the therapeutic efficacy of cancer drugs by improving their pharmacokinetic properties.

In diagnostics, branched dPEG® constructs built using Fmoc-protected precursors are enabling the creation of superior imaging agents. A patent for branched dPEG® constructs describes their use in developing agents for Positron Emission Tomography (PET). google.comgoogle.com When conjugated to a tumor-targeting antibody fragment (Fab'), these constructs demonstrated remarkable imaging results, with clear tumor visualization and significantly reduced background signal at 24, 48, and 72 hours post-injection. google.comgoogle.com This ability to achieve a high signal-to-noise ratio is critical for accurate cancer detection and monitoring.

| Application Area | Specific Use of Derivative | Key Finding/Advantage | Reference |

| Targeted Therapeutics | Synthesis of lipid-conjugated RNAi oligonucleotides | Effective gene silencing in CNS neurons | google.com |

| Oncology | Linker for bioconjugates | Improved pharmacokinetic properties and therapeutic efficacy of cancer drugs | |

| Medical Diagnostics | Branched dPEG® constructs for PET imaging | Enhanced tumor imaging with minimal background interference | google.comgoogle.com |

Development of Novel Materials and Functionalized Surfaces for Biomedical Applications

The application of 2-[2-(Fmoc-amino)ethoxy]ethanol and its derivatives is extending into materials science, where they are used to create novel biomaterials and functionalize surfaces for specific biological interactions.

These molecules are ideal for modifying the surfaces of nanoparticles, biosensors, and medical implants. In one study, a dPEG® spacer was used to attach peptide epitopes to the surface of gold nanoparticles. researchgate.net The PEG spacer extended the epitope away from the nanoparticle surface, which was shown to enhance its interaction with antibodies, a critical factor for improving the sensitivity and specificity of immunoassays. researchgate.net This approach is being used to develop safer and more effective positive controls for the detection of pathogens like influenza. researchgate.net

Furthermore, derivatives of 2-[2-(Fmoc-amino)ethoxy]ethanol are being used as monomers for the synthesis of new polymers and hydrogels. The confirmation of the structure of 2-(N-Fmoc-2-aminoethoxy)ethyl acrylate (B77674), a monomer derived from the parent compound, opens the door to creating advanced materials with tailored properties for biomedical use, such as drug delivery or tissue engineering scaffolds. uni-hamburg.de In a related application, Fmoc-dPEG® spacers have been incorporated into synthetic hydrogel scaffolds designed for tissue regeneration. These spacers are used to covalently conjugate collagen mimetic peptides (CMPs) that can then hybridize with other peptides carrying bioactive signals, effectively "encoding" the synthetic scaffold with biological cues to direct cell behavior. nih.gov

| Material/Surface Application | Role of Fmoc-Aminoethoxyethanol Derivative | Resulting Benefit | Reference |

| Nanoparticle Functionalization | Serves as a PEG spacer to link peptide epitopes to gold nanoparticles | Enhances antibody interaction for improved immunoassay performance | researchgate.net |

| Hydrogel Scaffolds | Used as a spacer to attach collagen mimetic peptides to the scaffold backbone | Allows for the controlled presentation of angiogenic signals to cells | nih.gov |

| Novel Polymer Synthesis | Precursor for acrylate monomers (e.g., 2-(N-Fmoc-2-aminoethoxy)ethyl acrylate) | Potential for creating new functional biomaterials for various applications | uni-hamburg.de |

Integration with Advanced Synthetic Biology and Bioengineering Approaches

The precise, modular nature of linkers derived from 2-[2-(Fmoc-amino)ethoxy]ethanol makes them highly suitable for integration with cutting-edge synthetic biology and bioengineering strategies. These fields aim to design and construct new biological parts, devices, and systems.

In bioengineering, these linkers are instrumental in creating sophisticated biomimetic environments for tissue engineering. Research has demonstrated the use of Fmoc-dPEG® spacers to build hydrogel scaffolds that can be programmed with specific biological information. nih.gov For example, scaffolds can be functionalized with peptides like the QK sequence, which mimics a region of Vascular Endothelial Growth Factor (VEGF) and can induce an angiogenic response in endothelial cells. nih.gov This allows for the creation of materials that not only provide structural support but also actively guide tissue development and regeneration.

In the realm of synthetic biology, these linkers are part of carrier-based systems designed for the intracellular delivery of biomolecules. uky.edu The ability to create complex, multifunctional constructs allows for the co-localization of different agents and the precise tailoring of release rates, which are key goals in designing synthetic biological circuits and therapeutic delivery vehicles. google.comuky.edu The development of lipid-conjugated oligonucleotides for targeted gene silencing in the CNS is a powerful example of this integration, combining a synthetic chemical linker with a biological effector molecule (siRNA) to achieve a programmed therapeutic outcome in a specific cell type. google.com As synthetic biology evolves, the demand for well-defined, multifunctional chemical tools like Fmoc-aminoethoxyethanol derivatives will undoubtedly grow.

常见问题

Q. What synthetic strategies are recommended for preparing 2-[2-(Fmoc-amino)ethoxy]ethanol, and how can side reactions be minimized?

- Methodology :

- Stepwise Protection : Introduce the Fmoc group early to protect the amine during subsequent etherification reactions. Use anhydrous conditions to prevent hydrolysis of the Fmoc group .

- Solvent Selection : Employ polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency while avoiding nucleophilic interference .

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the product from unreacted starting materials or oligomers .

- Side Reaction Mitigation : Monitor pH during synthesis; acidic conditions can hydrolyze the Fmoc group, while basic conditions may degrade the ethoxyethanol backbone .

Q. How should researchers characterize the purity and structural integrity of 2-[2-(Fmoc-amino)ethoxy]ethanol?

- Analytical Techniques :

- FT-IR : Confirm the presence of Fmoc (C=O stretch at ~1,710 cm⁻¹) and ether linkages (C-O-C at ~1,100 cm⁻¹) .

- ESI-MS : Verify molecular weight (expected [M+H]⁺ = 385.42 g/mol for Fmoc-AEEA-OH derivatives) and detect impurities .